molecular formula C25H21F4NO3 B6545768 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide CAS No. 946359-60-0

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B6545768
CAS No.: 946359-60-0
M. Wt: 459.4 g/mol
InChI Key: WIXOPQBALNCAHP-UHFFFAOYSA-N
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Description

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide features a benzamide core substituted with a fluorinated aryl group and a dihydrobenzofuran-derived ether moiety. Key structural attributes include:

  • Benzamide backbone: Facilitates hydrogen bonding and π-π interactions, common in bioactive molecules.
  • 4-Fluoro-3-(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability via fluorine atoms.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F4NO3/c1-24(2)13-17-4-3-5-21(22(17)33-24)32-14-15-6-8-16(9-7-15)23(31)30-18-10-11-20(26)19(12-18)25(27,28)29/h3-12H,13-14H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXOPQBALNCAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from the preparation of intermediate compounds such as 2,2-dimethyl-2,3-dihydro-1-benzofuran and 4-fluoro-3-(trifluoromethyl)benzoyl chloride. The final step usually involves the reaction of these intermediates to form the desired benzamide compound. Typical reaction conditions may include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound often utilizes large-scale batch reactors. Key considerations include maintaining controlled temperatures, efficient mixing, and effective purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound is known to undergo several types of reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate.

  • Reduction: Can be reduced using reagents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, especially with electrophilic aromatic substitutions.

Common Reagents and Conditions: Common reagents used in its reactions include:

  • Potassium permanganate for oxidation.

  • Lithium aluminum hydride for reduction.

  • Various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acid derivatives, while reduction could result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide exhibit promising anticancer properties. Studies have shown that the benzamide moiety can interact with specific biological targets involved in cancer cell proliferation and survival. For instance, the introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, potentially increasing their efficacy against various cancer types .

Neuroprotective Effects
The compound's structural analogs have been investigated for neuroprotective effects in models of neurodegenerative diseases. The benzofuran structure is known to exhibit antioxidant properties, which may help mitigate oxidative stress in neuronal cells. Preliminary studies suggest that derivatives of this compound could be beneficial in treating conditions such as Alzheimer's and Parkinson's disease .

Agricultural Science

Insecticidal Activity
Compounds derived from 2,2-dimethyl-2,3-dihydro-1-benzofuran have been explored for their insecticidal properties. The structural similarity to carbamate insecticides suggests potential utility in pest control applications. Research has demonstrated that these compounds can disrupt the nervous system of target insects, leading to effective pest management strategies while minimizing environmental impact .

Material Science

Polymer Chemistry
In material science, the incorporation of benzofuran derivatives into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for the modification of polymer properties, making them suitable for applications in coatings and composites .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Properties , Enhanced efficacy against cancer cell lines observed.
Neuroprotective Effects Potential reduction in neurodegeneration markers.
Insecticidal Activity Effective against common agricultural pests.
Polymer Chemistry Improved thermal stability in polymer composites.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Key pathways involved include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Substituent Analysis and Molecular Design

The target compound shares structural motifs with several pesticidal and bioactive benzamides (Table 1):

Compound Name Key Substituents Application/Use Reference
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide Dihydrobenzofuran-ether, 4-fluoro-3-(trifluoromethyl)phenyl Not specified (inferred pesticidal) N/A
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 2-(Trifluoromethyl)benzoyl, isopropoxy phenyl Fungicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide, trifluoromethylphenoxy Herbicide
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Thienylidene, difluorophenyl Structural study

Key Observations :

  • Fluorine and trifluoromethyl groups are prevalent in analogs like flutolanil and diflufenican, enhancing binding to hydrophobic enzyme pockets .
  • Ether/thioether linkages (e.g., dihydrobenzofuran in the target vs. phenoxy in diflufenican) modulate solubility and degradation kinetics.

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article consolidates diverse research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H25F4N2O3C_{26}H_{25}F_4N_2O_3, with a molecular weight of approximately 465.49 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a substituted benzofuran, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25F4N2O3
Molecular Weight465.49 g/mol
LogP4.88
Polar Surface Area50.85 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase .
  • Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound significantly increases caspase-3/7 activity in cancer cells, suggesting a potent apoptotic effect .
  • Targeting Specific Pathways : The presence of electron-withdrawing groups in its structure may enhance its interaction with specific cellular targets involved in cancer progression and survival pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against A549 and HeLa cells. For instance, one study reported IC50 values of approximately 15.63 µM against MCF-7 cells, comparable to standard chemotherapeutic agents like doxorubicin .
  • Comparative Efficacy : In comparative studies, the compound exhibited higher potency than some existing anticancer drugs, suggesting its potential as a lead compound for further development .

Case Studies

  • Study on A549 and HeLa Cells : A detailed examination involving this compound showed substantial inhibition of cell growth in both A549 and HeLa cell lines. The mechanism was attributed to enhanced apoptosis markers and disruption of mitochondrial membrane potential .
  • MCF-7 Cell Line Analysis : In another study focused on MCF-7 breast cancer cells, the compound not only inhibited proliferation but also induced significant morphological changes indicative of apoptosis .

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